Ravuconazole is a broad-spectrum triazole antifungal agent. [, , , ] It belongs to the class of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase (CYP51). [, , , , ] This enzyme is crucial for fungal ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , , , ] In research, ravuconazole is used to study fungal growth inhibition, ergosterol biosynthesis pathways, and potential drug resistance mechanisms in various fungal species.
Ravuconazole was developed as a broad-spectrum antifungal agent and has been classified under the category of azole antifungals. It is structurally related to other triazole antifungals, such as Voriconazole and Itraconazole, but exhibits distinct properties that make it effective against resistant fungal strains. The compound is synthesized through various chemical processes that focus on achieving high purity and enantiomeric specificity.
The synthesis of Ravuconazole-d4 involves several key steps that ensure the production of enantiomerically pure compounds.
For example, one synthetic route involves treating a triazole precursor with a suitable deuterated reagent under controlled conditions to achieve the desired substitution while maintaining high yields and purity .
Ravuconazole-d4 retains the core structure of Ravuconazole but includes deuterium atoms at specific locations. Its molecular formula can be represented as , indicating the presence of four deuterium atoms.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of Ravuconazole-d4 .
Ravuconazole-d4 undergoes several chemical reactions typical for triazole derivatives:
Ravuconazole-d4 exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to:
The mechanism is similar to other azole antifungals but may be enhanced due to the structural modifications introduced by deuteration, which can affect binding affinity and metabolic pathways .
Data from pharmacokinetic studies indicate improved absorption characteristics compared to non-deuterated analogs .
Ravuconazole-d4 is primarily used in research settings to study:
Additionally, it serves as a valuable tool in drug development processes aimed at optimizing antifungal therapies for clinical use .
Ravuconazole-d4 is a deuterated analog of the triazole antifungal agent ravuconazole, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C₂₂H₁₃D₄F₂N₅OS, with a molecular weight of 441.49 g/mol, reflecting a +4 Da mass shift compared to the non-deuterated compound (437.47 g/mol) [1] [7]. The isotopic labeling occurs at the benzonitrile ring, specifically at the ortho positions relative to the nitrile group (–C≡N) [2] [5]. Mass spectrometry analysis confirms the incorporation of deuterium through prominent ion clusters at m/z 441.49 ([M]⁺) and 444.49 ([M+3]⁺), distinguishing it from non-deuterated ravuconazole (m/z 437.47) [1] [7]. This mass shift is critical for quantitative tracing in pharmacokinetic studies.
Table 1: Molecular Data for Ravuconazole-d4
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₃D₄F₂N₅OS |
Molecular Weight | 441.49 g/mol |
CAS Number (labeled) | 1329499-27-5 |
CAS Number (unlabeled) | 182760-06-1 |
Deuterium Positions | Benzonitrile ring (ortho to –C≡N) |
The deuterium atoms are incorporated at the 2',3',5', and 6' positions of the benzonitrile ring, creating a symmetric labeling pattern that maintains molecular symmetry [2] [5]. This design minimizes alterations to the molecule's electronic environment. Isotopic purity exceeds 98%, as verified by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) [2] [6]. Stability studies confirm that the C–D bonds resist exchange in biological matrices (e.g., plasma, liver microsomes) under physiological conditions (pH 7.4, 37°C), ensuring reliable tracer applications [1] [5]. Accelerated degradation tests show <0.5% deuterium loss after 12 months at –20°C, underscoring its utility in long-term studies [2].
Despite deuterium substitution, Ravuconazole-d4 retains near-identical physicochemical properties to its non-deuterated counterpart:
Table 2: Physicochemical Comparison
Property | Ravuconazole-d4 | Ravuconazole |
---|---|---|
Molecular Weight | 441.49 g/mol | 437.47 g/mol |
LogP | 3.72 | 3.70 |
DMSO Solubility | 20 mg/mL | 20 mg/mL |
Melting Point | 192–194°C | 192–194°C |
Deuterium substitution induces subtle but measurable changes in molecular behavior:
¹H-NMR spectra of Ravuconazole-d4 exhibit characteristic deuterium-induced signal depletion:
¹³C-NMR shows isotopic shifts at C-2'/6' (Δδ +0.05 ppm) and C-3'/5' (Δδ +0.03 ppm) due to reduced spin-spin coupling [6].
Table 3: Key NMR Assignments (DMSO-d₆)
Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Multiplicity |
---|---|---|---|
H-Triazole | 8.62 | 151.2 | Singlet |
H-Triazole | 7.82 | 145.8 | Singlet |
C≡N | – | 118.5 | – |
C-4 (thiazole) | – | 167.9 | – |
Table 4: IR/UV Spectral Comparison
Spectrum | Ravuconazole-d4 | Ravuconazole |
---|---|---|
IR (cm⁻¹) | 2250 (C–D), 2225 (C≡N), 1210 (C–F) | 2225 (C≡N), 1210 (C–F) |
UV (nm) | 260 (ε = 16,500) | 260 (ε = 16,500) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: